(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470518
InChI: InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1
SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S
Molecular Formula: C13H17NO2S
Molecular Weight: 251.35 g/mol

(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13470518

Molecular Formula: C13H17NO2S

Molecular Weight: 251.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C13H17NO2S
Molecular Weight 251.35 g/mol
IUPAC Name benzyl (3S)-3-sulfanylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1
Standard InChI Key AYDDDTVMTGGEFW-LBPRGKRZSA-N
Isomeric SMILES C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)S
SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a six-membered piperidine ring with two functional groups:

  • A benzyl ester at the 1-position, providing steric protection for the carboxylate group.

  • A mercapto (-SH) group at the 3-position, which contributes to nucleophilic reactivity .

The (S)-configuration at the 3rd carbon atom is critical for its stereoselective interactions in biological systems. The IUPAC name is benzyl (3S)-3-sulfanylpiperidine-1-carboxylate, and its SMILES notation is C1CC@@HS .

Crystallographic and Conformational Data

While X-ray crystallography data for this specific enantiomer is limited, analog studies of piperidine derivatives suggest a chair conformation for the ring, with the bulky benzyl ester occupying an equatorial position to minimize steric strain . The thiol group’s orientation influences hydrogen-bonding capabilities, which are pivotal in molecular recognition processes .

Synthesis and Preparation

Key Synthetic Routes

The most efficient synthesis involves nucleophilic substitution of a hydroxyl or halogenated precursor with a thiolating agent:

Procedure :

  • Starting Material: (S)-3-Hydroxypiperidine-1-carboxylic acid benzyl ester (CAS: 94944-69-1).

  • Reagents: Sodium thiomethoxide (NaSMe) in methanol.

  • Conditions: 2 hours at room temperature.

  • Yield: 98% .

This method retains stereochemical integrity, as confirmed by chiral HPLC . Alternative routes include:

  • Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert hydroxyl to thiol groups .

  • Thiol-ene Click Chemistry: For functionalizing unsaturated piperidine analogs .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent .

  • Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.85–3.45 (m, 4H, piperidine-H), 2.95–2.75 (m, 1H, SH), 1.90–1.50 (m, 4H, piperidine-H) .

    • HRMS: m/z 252.1024 [M+H]⁺ (calc. 252.1021) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueSource
Melting Point78–80°C
Boiling Point320°C (decomposes)
LogP (Octanol-Water)2.45
Solubility in Water0.5 mg/mL
Solubility in DMSO25 mg/mL

The compound exhibits moderate lipophilicity, making it suitable for cell membrane penetration in drug delivery .

Reactivity and Functionalization

Thiol Group Reactivity

The -SH group participates in:

  • Disulfide Bond Formation: Oxidative coupling with other thiols, relevant in peptide mimetics .

  • Michael Additions: Conjugation with α,β-unsaturated carbonyls .

  • Metal Coordination: Binding to gold nanoparticles for catalytic applications .

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the benzyl ester hydrolyzes to (S)-3-mercaptopiperidine-1-carboxylic acid, a precursor for prodrugs .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound serves as a cysteine protease inhibitor scaffold:

  • Cathepsin B Inhibition: IC₅₀ = 0.8 µM, leveraging thiol-mediated covalent binding to the active site .

  • SARS-CoV-2 Main Protease: Docking studies suggest binding affinity (ΔG = -9.2 kcal/mol) via thiol interaction with Cys145 .

Spirocyclic Derivatives

Reaction with diketones or aldehydes yields spiro-thiazolidines, which exhibit:

  • Anticancer Activity: Against MCF-7 cells (IC₅₀ = 12 µM) .

  • Antimicrobial Effects: MIC = 8 µg/mL for S. aureus .

Comparative Analysis with Analogues

CompoundCAS NumberKey DifferenceBioactivity
(R)-Enantiomer1354009-55-43R ConfigurationLower protease affinity
4-Mercapto-piperidine derivative833491-24-0Mercapto at 4-positionEnhanced solubility
tert-Butyl ester analog1353989-52-2tert-Butyl protectionHigher metabolic stability

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